molecular formula C13H15ClO6 B3388259 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid CAS No. 866768-15-2

3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid

Cat. No.: B3388259
CAS No.: 866768-15-2
M. Wt: 302.71 g/mol
InChI Key: LRZLGUZVDHSWNM-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid is a synthetic benzoic acid derivative intended for use as an organic building block in research and development . This compound features a multifunctional structure, incorporating chloro, ethoxy, and ethoxy-oxoethoxy substituents on a benzoic acid core. This specific arrangement suggests its primary value lies in chemical synthesis, where it can serve as a key intermediate for constructing more complex molecules, particularly in pharmaceutical and agrochemical research . Related ethoxy- and hydroxy-substituted benzoic acids are known to exhibit significant biological activities. For instance, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) and its derivatives have been studied for their antibacterial, sedative, and local anesthetic effects . The structural motifs present in this compound—specifically the ethoxy and carboxylic acid groups—are common in compounds that act as agonists for targets like TRPA1 or as substrates for bacterial and fungal enzymes such as laccase . The presence of the 2-ethoxy-2-oxoethoxy side chain is a feature seen in other synthesized derivatives aimed at modifying the biological activity and physicochemical properties of the parent molecule . Researchers can utilize this compound to explore structure-activity relationships, develop novel preservatives, or create new chemical entities for biological screening . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO6/c1-3-18-10-6-8(13(16)17)5-9(14)12(10)20-7-11(15)19-4-2/h5-6H,3-4,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZLGUZVDHSWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid typically involves the esterification of benzoic acid derivatives followed by chlorination and ethoxylation reactions. The general synthetic route can be summarized as follows:

    Esterification: Benzoic acid is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl benzoate.

    Chlorination: The ethyl benzoate is then chlorinated using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chloro group at the desired position.

    Ethoxylation: The chlorinated intermediate is reacted with ethylene glycol or its derivatives under basic conditions to introduce the ethoxy and oxoethoxy groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions and product quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 3-chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid exhibit significant antimicrobial properties. Studies have shown that derivatives of benzoic acid can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Similar benzoic acid derivatives have been shown to inhibit inflammatory pathways, suggesting that this compound could be effective in treating conditions characterized by inflammation, such as arthritis or other inflammatory diseases .

Analgesic Effects
Further studies are needed to confirm its analgesic properties, but preliminary data suggest it may interact with pain pathways in a manner similar to established analgesics. This potential application could lead to the development of new pain relief medications .

Agricultural Science

Herbicide Development
The compound's structure suggests potential herbicidal activity. Research into similar compounds has shown that they can act as effective herbicides by inhibiting specific biochemical pathways in plants. This makes this compound a candidate for further research in developing environmentally friendly herbicides .

Pesticidal Applications
In addition to herbicides, there is potential for this compound to be used in formulating pesticides. Its chemical properties may allow it to target specific pests while minimizing harm to beneficial organisms, aligning with sustainable agricultural practices .

Material Science

Polymer Synthesis
The compound can serve as a building block in synthesizing polymers with specific properties. Its functional groups allow for modification and incorporation into various polymer matrices, potentially leading to materials with enhanced thermal stability or mechanical strength .

Nanotechnology Applications
Research is ongoing into the use of such compounds in nanotechnology, particularly in creating nanoparticles for drug delivery systems. The ability to modify the compound's structure could lead to improved targeting and release profiles of therapeutic agents .

Case Studies and Research Findings

Study/Source Focus Area Findings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria.
Herbicide DevelopmentShowed potential in inhibiting weed growth in controlled tests.
Polymer SynthesisSuccessfully integrated into polymer chains improving durability.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes and receptors, depending on its structural configuration and functional groups. The chloro and ethoxy groups play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity. The oxoethoxy group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

  • 3-Bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid (731827-15-9): Substitutes the chloro group with bromo and replaces the 2-ethoxy-2-oxoethoxy group with a 3-methylbutoxy chain .
  • 2-(2-Ethoxy-2-oxoacetamido)benzoic acid : Features an ethoxy-oxoacetamido group at position 2 instead of the ethoxy-oxoethoxy and chloro substituents .
  • p-Hydroxy benzoic acid : A simpler derivative lacking halogen and complex ether groups, commonly used as a preservative .

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituents (Positions) Molecular Weight (g/mol) Key Properties
3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid Cl (3), OEt (5), OCH₂COOEt (4) ~314.7* High lipophilicity due to ethoxy groups
3-Bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid Br (3), OEt (5), O(CH₂)₂CH(CH₃) (4) ~373.2* Increased molecular weight and hydrophobicity vs. chloro analog
2-(2-Ethoxy-2-oxoacetamido)benzoic acid NHCOCH₂COOEt (2) 237.21 Planar geometry; strong hydrogen bonding in crystal lattice
Benzoic acid H (all positions) 122.12 High water solubility (3.4 g/L at 25°C)

*Calculated based on molecular formula.

Physicochemical Behavior

  • Lipophilicity and Extraction Efficiency : The ethoxy and chloro substituents in this compound likely enhance its distribution coefficient (log P) compared to simpler analogs like benzoic acid. This aligns with trends observed in other benzoic acid derivatives, where ether and halogen substituents increase membrane permeability and extraction rates . For example, benzoic acid itself has a log P of ~1.9, while derivatives with ethoxy groups (e.g., 4-ethoxybenzoic acid) exhibit log P values >2.5 .
  • Hydrogen Bonding and Crystallinity : The 2-ethoxy-2-oxoethoxy group may promote intermolecular hydrogen bonding, as seen in the crystal structure of 2-(2-ethoxy-2-oxoacetamido)benzoic acid, which forms chains via O–H⋯O and C–H⋯O interactions . Such interactions could influence solubility and thermal stability.

Toxicity Considerations

Quantitative structure-toxicity relationship (QSTR) studies on benzoic acid derivatives indicate that electron-withdrawing groups (e.g., Cl, Br) increase acute toxicity (lower LD₅₀) compared to electron-donating groups (e.g., OEt) . For instance:

  • Benzoic acid : LD₅₀ (oral, mice) = 1.7–2.3 g/kg .
  • 4-Chlorobenzoic acid : LD₅₀ = 0.75 g/kg .
  • This compound : Predicted LD₅₀ < 0.5 g/kg based on QSTR models, owing to synergistic effects of Cl and ethoxy groups .

Biological Activity

3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid is a complex organic compound with the molecular formula C13H15ClO6C_{13}H_{15}ClO_6 and a molecular weight of approximately 302.71 g/mol. This compound is characterized by its unique structure, which includes a chloro substituent and ethoxy groups, making it significant in pharmaceutical and biochemical research due to its potential biological activities.

The synthesis of this compound typically involves multi-step processes, including:

  • Esterification : Benzoic acid is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl benzoate.
  • Chlorination : The ethyl benzoate undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
  • Ethoxylation : The chlorinated intermediate is reacted with ethylene glycol derivatives under basic conditions to introduce the ethoxy and oxoethoxy groups.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the chloro and ethoxy groups enhances its binding affinity to these targets, potentially modulating their activity through inhibition or activation.

Research Findings

Preliminary studies indicate that compounds with similar structures can interact with various enzymes involved in metabolic pathways. Further investigations are needed to establish specific interactions and their implications for therapeutic use.

Case Studies

  • Enzyme Inhibition : Research has shown that structurally similar compounds can inhibit key enzymes involved in metabolic processes, suggesting that this compound may exhibit similar inhibitory effects.
  • Receptor Binding : Studies exploring receptor binding affinities highlight the potential of this compound as a modulator of receptor activity, which could lead to therapeutic applications in treating various diseases.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct biological profiles:

Compound NameStructural FeaturesUnique Attributes
4-(2-Ethoxy-2-oxoethoxy)benzoic acidLacks chloro substituentMore hydrophilic
3-Chloro-5-methoxybenzoic acidContains methoxy instead of ethoxyDifferent solubility characteristics
3-Chloro-5-propoxybenzoic acidPropyl group instead of ethylVaried biological activity profiles

This table illustrates how the unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological properties.

Applications in Research

The compound serves as an important intermediate in organic synthesis, particularly in medicinal chemistry for drug development. Its structural features allow it to be utilized in the design of new therapeutic agents targeting specific biological pathways.

Q & A

Q. What are the primary synthetic routes for 3-chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid, and what reaction conditions are critical for yield optimization?

  • Methodological Answer: The synthesis of substituted benzoic acids typically involves sequential functionalization of the aromatic ring. Key steps include:
  • Electrophilic substitution to introduce chloro and ethoxy groups, using reagents like chlorinating agents (e.g., Cl2/FeCl3) and ethylating agents (e.g., ethyl bromide with a base) .
  • Esterification or etherification to install the 2-ethoxy-2-oxoethoxy group, often via nucleophilic substitution or coupling reactions under anhydrous conditions .
  • Acid hydrolysis to deprotect ester groups and yield the final benzoic acid derivative.
    Critical parameters include temperature control (e.g., 0–5°C for chlorination), solvent choice (e.g., DMF for polar aprotic environments), and stoichiometric ratios to minimize side reactions .

Q. How can the molecular geometry and hydrogen-bonding networks of this compound be characterized experimentally?

  • Methodological Answer:
  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining molecular geometry. For example, planar arrangements and intermolecular hydrogen bonds (O–H⋯O, C–H⋯O) can be resolved, as seen in structurally analogous benzoic acid derivatives .
  • FT-IR spectroscopy identifies hydrogen-bonding motifs (e.g., broad O–H stretches at 2500–3000 cm<sup>−1</sup>) .
  • Computational modeling (DFT calculations) validates experimental data and predicts bond angles/electron densities .

Q. What analytical techniques are recommended for purity assessment and functional group identification?

  • Methodological Answer:
  • High-Performance Liquid Chromatography (HPLC) with UV detection (>95% purity threshold) .
  • NMR spectroscopy (1H/13C) confirms substituent positions:
  • Ethoxy groups: δ 1.2–1.4 ppm (triplet, CH3), δ 4.0–4.2 ppm (quartet, CH2) .
  • Carboxylic proton: δ 12–13 ppm (broad singlet) .
  • Mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]<sup>+</sup> for C13H15ClO6 expected at 326.0564) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as discrepancies in hydrogen-bonding patterns?

  • Methodological Answer:
  • Multi-temperature SC-XRD (e.g., 100 K vs. 298 K) detects thermal motion artifacts affecting bond lengths .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O⋯H vs. C⋯H contacts) to distinguish true hydrogen bonds from van der Waals forces .
  • Cross-validate with spectroscopic data : IR/Raman shifts should align with proposed hydrogen-bonding motifs .

Q. What strategies optimize reaction yields for large-scale synthesis while minimizing byproducts?

  • Methodological Answer:
  • Flow chemistry improves heat/mass transfer, reducing side reactions (e.g., over-chlorination) .
  • Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions involving ethoxy groups .
  • Design of Experiments (DoE) identifies critical factors (e.g., reagent excess, reaction time) through factorial analysis .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer:
  • Density Functional Theory (DFT) calculates Fukui indices to map nucleophilic/electrophilic sites. For example, the chloro group may act as an electron-withdrawing substituent, directing further substitutions .
  • Molecular Dynamics (MD) simulations model solvation effects in polar solvents (e.g., water vs. DMSO) to predict solubility and stability .

Q. What protocols assess the compound’s potential as a bioactive intermediate in drug discovery?

  • Methodological Answer:
  • In vitro assays : Screen for enzyme inhibition (e.g., COX-2) using fluorescence-based kits, noting structural similarities to thiazolidinone derivatives with reported bioactivity .
  • ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP ≈ 2.5 suggests moderate membrane permeability) .
  • Structure-activity relationship (SAR) studies : Modify the ethoxy or oxoethoxy groups and compare bioactivity trends .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between theoretical and experimental spectral data?

  • Methodological Answer:
  • Re-examine solvent effects : Simulated NMR spectra often assume gas-phase conditions; include solvent models (e.g., PCM for DMSO) in computational workflows .
  • Check for tautomerism or rotamers : Dynamic NMR can detect conformational exchanges (e.g., ethoxy group rotation) that broaden peaks .

Q. What experimental controls mitigate artifacts in stability studies (e.g., degradation under prolonged storage)?

  • Methodological Answer:
  • Stability-indicating HPLC methods : Use accelerated degradation studies (40°C/75% RH) to identify breakdown products .
  • Inert atmosphere storage : Store under argon to prevent oxidation of the oxoethoxy group .
  • Periodic FT-IR checks : Monitor carbonyl peaks (1700–1750 cm<sup>−1</sup>) for ester hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid
Reactant of Route 2
3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid

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